molecular formula C20H28N8O2S B2865142 N-(2,3-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide CAS No. 886961-39-3

N-(2,3-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide

Cat. No. B2865142
CAS RN: 886961-39-3
M. Wt: 444.56
InChI Key: WIOUANQBDKWAFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H28N8O2S and its molecular weight is 444.56. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Research indicates that triazine derivatives, closely related to the chemical , exhibit significant corrosion inhibition properties for mild steel in hydrochloric acid environments. These compounds, through gravimetric methods, electrochemical impedance spectroscopy, and potentiodynamic polarization, have shown high corrosion inhibition efficiencies. Their effectiveness is attributed to the adsorption of these inhibitors on the metal surface, following Langmuir's isotherm model (Singh et al., 2018).

Synthesis of Macrocycles

Studies on substituted triazines, which include structures similar to N-(2,3-dimethylphenyl)-2-(4,6-dimorpholino-1,3,5-triazin-2-yl)hydrazinecarbothioamide, have led to the synthesis of novel macrocycles. These compounds, characterized by NMR spectroscopy, mass spectrometry, and single crystal X-ray diffraction, have shown unique properties, including specific patterns of hydrogen bonds and conformations in their solid-state structures (Yepremyan et al., 2018).

Urease Inhibition and Antioxidant Activities

Another study focused on the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives from hydrazinecarbothioamide derivatives. These compounds were evaluated for their antioxidant and urease inhibition activities. Notably, one of the synthesized compounds exhibited excellent antioxidant activity, surpassing that of the standard drug used in the study. Additionally, two other compounds demonstrated potent urease inhibitory activities (Khan et al., 2010).

Antibacterial and Antioxidant Agents

Research into novel thiosemicarbazones, which share functional groups with the compound of interest, has identified several with significant antibacterial and antioxidant properties. These compounds were tested against various pathogens, including Gram-positive bacteria, and showed excellent inhibition potency at low concentrations. Their antioxidant activity was also confirmed against common radical species (Karaküçük-Iyidoğan et al., 2014).

Analgesic and Antimicrobial Activities

Further research into related triazine derivatives has explored their potential as analgesic and antimicrobial agents. Some compounds were found to exhibit pronounced analgesic activity, while others displayed significant anti-inflammatory effects without ulcerogenicity. This highlights the versatility of triazine-based compounds in medicinal chemistry (Saad et al., 2011).

properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N8O2S/c1-14-4-3-5-16(15(14)2)21-20(31)26-25-17-22-18(27-6-10-29-11-7-27)24-19(23-17)28-8-12-30-13-9-28/h3-5H,6-13H2,1-2H3,(H2,21,26,31)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOUANQBDKWAFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.